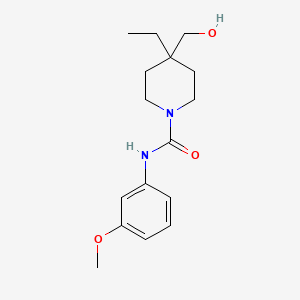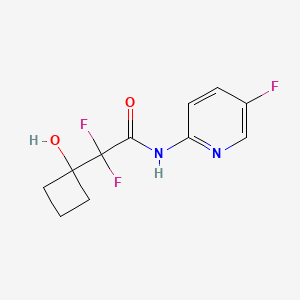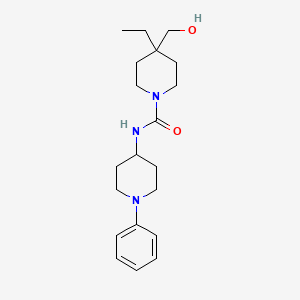![molecular formula C12H22N2O2 B6637253 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one is a compound that features a piperidine ring and a pyrrolidinone ring. These structures are commonly found in various biologically active molecules and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process typically involves a domino reaction sequence, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
化学反应分析
Types of Reactions
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Investigated for its potential biological activities and interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments.
作用机制
The mechanism of action of 4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other piperidine and pyrrolidinone derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Piperidine derivatives
Uniqueness
4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a piperidine ring and a pyrrolidinone ring makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
属性
IUPAC Name |
4-[1-(3-hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-7-3-6-14-5-2-1-4-11(14)10-8-12(16)13-9-10/h10-11,15H,1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMIUSPBFJPBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CC(=O)NC2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6637181.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)



![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)

![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)

